Cas no 54286-62-3 (2,1,3-Benzoxadiazole-5-carbonitrile)

2,1,3-Benzoxadiazole-5-carbonitrile 化学的及び物理的性質
名前と識別子
-
- Benzo[c][1,2,5]oxadiazole-5-carbonitrile
- 2,1,3-Benzoxadiazole-5-carbonitrile
- 5-Benzofurazancarbonitril
- 5-Cyano-2,1,3-benzoxadiazole
- Benzofurazan-5-carbonitrile
- CS-0319862
- FT-0609009
- AS-9289
- KTYXSXUKPAXKOW-UHFFFAOYSA-N
- MFCD00206789
- DTXSID00370730
- EN300-101839
- J-506702
- SCHEMBL1420076
- F87968
- 54286-62-3
- A830082
- AKOS006227567
- 3-(5-MERCAPTO-1,3,4-THIADIAZOL-2-YLTHIO)PROPIONICACID
- 2,1,3-benzoxadiazole-5-carbonitrile, AldrichCPR
- DB-022574
-
- MDL: MFCD00206789
- インチ: InChI=1S/C7H3N3O/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H
- InChIKey: KTYXSXUKPAXKOW-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=NON=C2C=C1C#N
計算された属性
- せいみつぶんしりょう: 145.02800
- どういたいしつりょう: 145.028
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 62.7Ų
じっけんとくせい
- 密度みつど: 1.41
- ゆうかいてん: 86 °C
- ふってん: 288.2ºCat 760 mmHg
- フラッシュポイント: 128.1 ºC
- 屈折率: 1.641
- PSA: 62.71000
- LogP: 1.09448
2,1,3-Benzoxadiazole-5-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-101839-0.25g |
2,1,3-benzoxadiazole-5-carbonitrile |
54286-62-3 | 95% | 0.25g |
$128.0 | 2023-10-28 | |
Key Organics Ltd | AS-9289-1MG |
2,1,3-benzoxadiazole-5-carbonitrile |
54286-62-3 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Enamine | EN300-101839-0.5g |
2,1,3-benzoxadiazole-5-carbonitrile |
54286-62-3 | 95% | 0.5g |
$241.0 | 2023-10-28 | |
Apollo Scientific | OR6422-1g |
2,1,3-Benzoxadiazole-5-carbonitrile |
54286-62-3 | 98% | 1g |
£98.00 | 2025-02-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 088578-1g |
2,1,3-Benzoxadiazole-5-carbonitrile |
54286-62-3 | 1g |
4648.0CNY | 2021-07-05 | ||
Alichem | A019092729-1g |
Benzo[c][1,2,5]oxadiazole-5-carbonitrile |
54286-62-3 | 95% | 1g |
$400.00 | 2023-09-01 | |
Chemenu | CM162026-5g |
2,1,3-Benzoxadiazole-5-carbonitrile |
54286-62-3 | 95% | 5g |
$763 | 2021-06-17 | |
Key Organics Ltd | AS-9289-10MG |
2,1,3-benzoxadiazole-5-carbonitrile |
54286-62-3 | >90% | 10mg |
£63.00 | 2025-02-09 | |
Enamine | EN300-101839-10.0g |
2,1,3-benzoxadiazole-5-carbonitrile |
54286-62-3 | 10g |
$1471.0 | 2023-06-10 | ||
TRC | B067665-500mg |
2,1,3-Benzoxadiazole-5-carbonitrile |
54286-62-3 | 500mg |
$ 295.00 | 2022-06-07 |
2,1,3-Benzoxadiazole-5-carbonitrile 関連文献
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Leena Keurulainen,Mikko Heiskari,Satu Nenonen,Abedelmajeed Nasereddin,Dmitry Kopelyanskiy,Teppo O. Leino,Jari Yli-Kauhaluoma,Charles L. Jaffe,Paula Kiuru Med. Chem. Commun. 2015 6 1673
2,1,3-Benzoxadiazole-5-carbonitrileに関する追加情報
Comprehensive Overview of 2,1,3-Benzoxadiazole-5-carbonitrile (CAS No. 54286-62-3): Properties, Applications, and Innovations
2,1,3-Benzoxadiazole-5-carbonitrile (CAS No. 54286-62-3) is a heterocyclic organic compound featuring a fused benzoxadiazole ring system with a cyano substituent at the 5-position. This structurally unique molecule has garnered significant attention in pharmaceutical, agrochemical, and materials science research due to its versatile reactivity and functional properties. The benzoxadiazole core is known for its electron-withdrawing characteristics, making derivatives like this compound valuable intermediates in synthetic chemistry.
Recent studies highlight the growing demand for nitrogen-containing heterocycles in drug discovery, with 2,1,3-Benzoxadiazole-5-carbonitrile serving as a key building block for bioactive molecules. Its cyano group enhances molecular interactions, enabling applications in fluorescence probes and optoelectronic materials. Researchers are particularly interested in its potential for designing high-performance organic semiconductors, aligning with the global push for sustainable energy solutions.
From an industrial perspective, the compound’s synthesis and scalability are critical topics. Optimized routes involving palladium-catalyzed cross-coupling or cyclization reactions have been explored to improve yield and purity. Environmental considerations also drive innovations in green chemistry approaches, such as solvent-free reactions or catalytic systems minimizing waste generation.
In the context of user-searched queries, common questions include: *"What are the spectroscopic properties of 2,1,3-Benzoxadiazole-5-carbonitrile?"* and *"How is this compound used in OLED technology?"* Analytical data reveals strong UV-Vis absorption peaks near 300–350 nm, while its emission spectra suit applications in luminescent materials. The compound’s role in organic light-emitting diodes (OLEDs) stems from its ability to facilitate electron transport, a hot topic in display technology advancements.
Safety and handling protocols for CAS No. 54286-62-3 adhere to standard laboratory practices, though it is not classified under hazardous categories. Storage recommendations emphasize protection from moisture and light to maintain stability. Regulatory compliance varies by region, but the compound currently faces no restrictive classifications, supporting its broad utilization in R&D.
Emerging trends link benzoxadiazole derivatives to anticancer agent development, with researchers investigating their kinase inhibition potential. Patent analyses show a rise in filings incorporating this scaffold, reflecting its commercial relevance. Additionally, computational studies (DFT calculations) predict its reactivity patterns, aiding rational molecular design—a frequently searched topic among computational chemists.
In summary, 2,1,3-Benzoxadiazole-5-carbonitrile exemplifies the intersection of fundamental chemistry and cutting-edge applications. Its adaptability across disciplines—from medicinal chemistry to advanced materials—positions it as a compound of enduring scientific and industrial interest. Future directions may explore its utility in bioconjugation or catalysis, further expanding its impact.
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